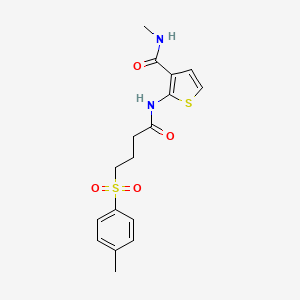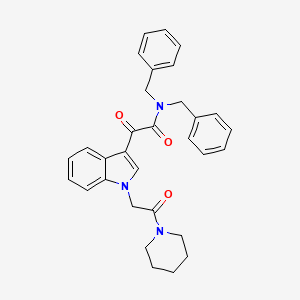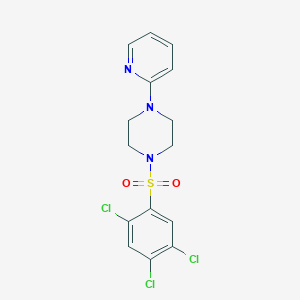![molecular formula C10H11N3O3S3 B3013432 3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097867-23-5](/img/structure/B3013432.png)
3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-{[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole" is a multifunctional molecule that incorporates several heterocyclic components such as thiophene, pyrrolidine, and thiadiazole. These heterocycles are known for their diverse chemical properties and are often used in the synthesis of compounds with potential biological activities and material science applications.
Synthesis Analysis
The synthesis of densely functionalized pyrroles and thiophenes can be achieved through the reactions of zwitterions derived from imidazo[1,5-a]pyridine carbene with electron-deficient alkynes . This method could potentially be adapted for the synthesis of the thiophene and pyrrolidine components of the target compound. Additionally, the introduction of a pyridinium group into 1,3,4-oxadiazole derivatives has been shown to yield compounds with significant antibacterial activities , suggesting that the incorporation of such groups into related structures could enhance biological activity.
Molecular Structure Analysis
The molecular structure of the compound likely features a thiadiazole ring as a central electron-accepting unit, which is known to contribute to fast-switching electrochromic properties in polymers . The presence of a thiophene ring could potentially influence the curvature and electronic properties of the molecule, as observed in organic semiconducting small molecules .
Chemical Reactions Analysis
The reactivity of the compound may involve interactions with various nucleophiles or electrophiles due to the presence of the sulfonyl group on the thiophene ring. For instance, iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate has been reported , which could be relevant for modifications of the thiophene sulfonyl moiety in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are likely influenced by its heterocyclic components. For example, the thiadiazole unit may confer electrochromic properties , while the thiophene and pyrrolidine rings could affect the compound's electronic and optical properties . The presence of a sulfonyl group could also introduce additional reactivity, as seen in the synthesis of sulfonamides with potential anti-cancer activity .
Wissenschaftliche Forschungsanwendungen
Organic Chemosensors
Organic compounds, including those with thiophene structures, display electronic and structural features enabling their application in fields ranging from biological to non-biological. They act as ligands in coordination chemistry, used as chemosensors for detecting various metal ions in environmental, agricultural, and biological samples. The design of highly efficient, selective, and sensitive chemosensors for the detection and determination of ions like Ag+ is a significant area of research, with thiophene derivatives playing a crucial role in the sensing mechanism and performances of these chemosensors (Al-Saidi & Khan, 2022).
Medicinal Chemistry
Compounds incorporating 1,3,4-oxadiazole, a structure closely related to thiadiazoles, are recognized for their binding affinity with various enzymes and receptors in biological systems. They elicit an array of bioactivities due to their structural features, enabling effective interactions. The development of 1,3,4-oxadiazole-based derivatives is an active research topic, highlighting their therapeutic potential in treating different ailments (Verma et al., 2019).
Biological Activities of Phenothiazines
Phenothiazine derivatives, containing sulfur atoms and similar to thiophene structures, have been studied for their biological activities. These derivatives exhibit antibacterial, antifungal, anticancer, and antiviral properties, among others. The modification of phenothiazines has led to compounds with significant biological activities, exploring the interactions with biological systems through pharmacophoric substituents and lipophilic character, allowing penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Synthesis and Transformation of Heterocycles
The synthesis and transformation of heterocycles, including thiophenes and thiadiazoles, are crucial for developing novel compounds with potential applications in medicine and other areas. For instance, the study of thiophene decomposition on Pd(111) surfaces provides insights into desulfurization, deoxygenation, and denitrogenation processes, which are relevant for understanding the reactivity and stability of thiophene derivatives in various applications (Caldwell & Land, 1997).
Wirkmechanismus
The mechanism of action of this compound is likely to be influenced by the stereospecific orientation of the substituents on the pyrrolidine ring . For example, the orientation of a methyl group on the pyrrolidine ring can change the binding mode of the molecule within the hormone-binding pocket of a protein .
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its biological activity and potential applications in drug discovery . This could involve the design of new pyrrolidine compounds with different biological profiles , as well as the development of advanced thiophene-based compounds with a variety of biological effects .
Eigenschaften
IUPAC Name |
3-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxy-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S3/c14-19(15,10-2-1-5-17-10)13-4-3-8(7-13)16-9-6-11-18-12-9/h1-2,5-6,8H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPXAFRWEPELHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,4,5-Trifluorophenyl)methyl]prop-2-enamide](/img/structure/B3013350.png)


![2-((6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3013356.png)
![1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine](/img/structure/B3013357.png)
![(Z)-2-(2-bromobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3013358.png)

![2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B3013363.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B3013369.png)
![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B3013370.png)
![3-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3013371.png)